5-Methylthiazol-2-amine hydrochloride

Übersicht

Beschreibung

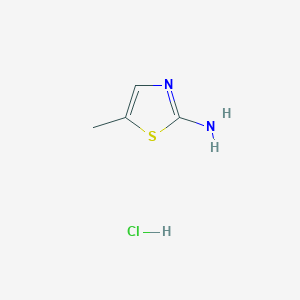

5-Methylthiazol-2-amine hydrochloride: is a chemical compound with the molecular formula C4H7ClN2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiazol-2-amine hydrochloride typically involves the reaction of 2-amino-5-methylthiazole with hydrochloric acid. One common method includes the following steps :

Starting Materials: 2-amino-5-methylthiazole, hydrochloric acid, sodium nitrite.

Reaction Conditions: The reaction is carried out in an aqueous medium at low temperatures (0°C or lower) to form a diazonium salt.

Procedure: The diazonium salt is then heated to 40°C for three hours and extracted with chloroform to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Methylthiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Various amine derivatives.

Substitution: Substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Methylthiazol-2-amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notable applications include:

- Antimicrobial Agents : The compound is utilized in the development of agents targeting bacterial infections. Its derivatives have been shown to possess significant antibacterial properties, making it a valuable component in antibiotic formulations .

- Anticancer Agents : Research indicates that derivatives of 5-methylthiazol-2-amine can act as kinase inhibitors, which are critical in cancer therapy. For instance, certain synthesized compounds have shown efficacy against specific cancer types by inhibiting pathways involved in tumor growth .

- Neurological Disorders : The compound has been linked to the synthesis of drugs aimed at treating Alzheimer's disease through its role as a kinase inhibitor .

Table 1: Pharmaceutical Applications of this compound

Agricultural Applications

In agriculture, this compound is recognized for its potential as an intermediate in the synthesis of insecticides and herbicides.

- Insecticidal Compounds : The compound can be converted into intermediates for various insecticides, enhancing pest control strategies in crop management .

Table 2: Agricultural Applications of this compound

Synthesis and Chemical Intermediates

The compound is not only significant for its direct applications but also as a precursor in the synthesis of other chemical entities:

- Organic Synthesis : It acts as a versatile building block in organic chemistry, facilitating the creation of complex molecules through various synthetic pathways .

Table 3: Synthetic Applications of this compound

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

- A study demonstrated that derivatives of this compound exhibited significant antioxidant activity, suggesting potential therapeutic roles beyond traditional uses .

- Another research project focused on synthesizing novel compounds from 5-methylthiazol-2-amine, showcasing its utility in developing new pharmaceuticals with enhanced biological activities .

Wirkmechanismus

The mechanism of action of 5-Methylthiazol-2-amine hydrochloride involves its interaction with specific molecular targets. For example, it can act as a molecular glue, promoting interactions between proteins and leading to selective protein degradation. This mechanism is particularly relevant in the context of targeted cancer therapies, where the compound can induce the degradation of oncogenic proteins .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-5-methylthiazole

- 2-Amino-4-methylthiazole

- 2-Amino-5-nitrothiazole

- 2-Aminothiazole

Comparison: 5-Methylthiazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and materials science .

Biologische Aktivität

5-Methylthiazol-2-amine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory effects, anticancer properties, and other pharmacological activities supported by recent studies.

This compound is a derivative of thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen. Its molecular formula is C4H6N2S·HCl, and it has been studied for its interactions with various biological targets.

Anti-inflammatory Activity

Recent research highlights the anti-inflammatory properties of compounds related to 5-methylthiazol-2-amine. For instance, KHG26700, a derivative of 5-methylthiazol-2-amine, demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-treated BV-2 microglial cells. This compound also modulated the NLRP3 inflammasome pathway, suggesting a mechanism for its neuroprotective effects against inflammation-induced neuronal damage .

Table 1: Anti-inflammatory Effects of KHG26700

| Cytokine | Control Level | LPS Treatment | KHG26700 Treatment |

|---|---|---|---|

| TNF-α | Low | High | Reduced |

| IL-1β | Low | High | Reduced |

| IL-6 | Low | High | Reduced |

Anticancer Properties

The thiazole moiety has been recognized for its anticancer potential. Studies have shown that certain thiazole derivatives exhibit cytotoxicity against various cancer cell lines. For example, compounds derived from 5-methylthiazol-2-amine displayed IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines, indicating significant anticancer activity .

Table 2: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | U251 (Glioblastoma) | <10 |

| Compound 2 | WM793 (Melanoma) | <30 |

| Compound 3 | Jurkat (Lymphoma) | <20 |

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Pro-inflammatory Pathways : The modulation of NLRP3 inflammasome signaling pathways indicates a robust mechanism for reducing neuroinflammation.

- Induction of Apoptosis : Thiazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

- Antioxidant Activity : Some studies suggest that derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Neuroprotection in Animal Models : In vivo studies using carrageenan-induced edema models demonstrated that thiazole derivatives significantly reduced inflammation and pain responses .

- Antimicrobial Activity : Research has indicated that certain thiazole compounds exhibit antimicrobial activity against Mycobacterium tuberculosis, providing a potential avenue for developing new anti-tubercular agents .

Eigenschaften

IUPAC Name |

5-methyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBIAADFHLMYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.